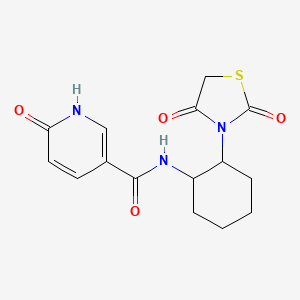

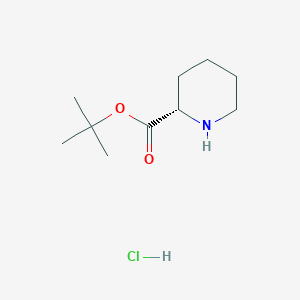

![molecular formula C18H17NO4S B2474076 N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide CAS No. 477502-71-9](/img/structure/B2474076.png)

N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Scientific Research Applications

1. Cancer Treatment Applications

- N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted derivatives, exhibit potent antiproliferative activity against human cancer cell lines, such as colon carcinoma and non-small cell lung cancer. These compounds induce cell-cycle arrest and apoptosis, suggesting potential as cancer therapy agents (Jiao et al., 2009).

- Another study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives highlights their efficacy in inhibiting histone deacetylases, showing promise in breast cancer treatment. These compounds demonstrate significant anti-cancer activities, particularly against breast cancer cell lines (Feng et al., 2011).

- Benzo[b]thiophene derivatives have been noted for their role in apoptosis induction and anticancer properties. Studies show that certain modifications in these compounds can significantly enhance their antiproliferative activities, especially against colon carcinoma cells (Romagnoli et al., 2021).

2. Chemical Synthesis and Molecular Studies

- Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including different substituents on the benzamide ring, provides insights into the molecular conformations and modes of supramolecular aggregation. This has implications for the development of new compounds with specific molecular characteristics (Sagar et al., 2018).

- Studies on the synthesis of benzothieno[2,3-b]quinolines through metal-free annulation processes highlight the potential for creating novel compounds for various applications, including pharmaceuticals (Nowacki et al., 2017).

3. Miscellaneous Applications

- Benzo[b]thiophene analogs have been investigated for their antiproliferative activity against cancer cells, with a focus on their selective action towards laryngeal cancer cells. These studies contribute to the understanding of the anticancer potential of sulfur-containing heterocyclic compounds (Haridevamuthu et al., 2023).

Mechanism of Action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide exhibits neuroprotective properties . It has been demonstrated that this compound prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease . The compound’s neuroprotective properties suggest that it may influence pathways related to neurodegeneration .

Pharmacokinetics

These properties play a significant role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide’s action are primarily neuroprotective . The compound prevents neurodegeneration induced by Amyloid-beta protein, suggesting that it may have potential therapeutic applications in the treatment of Alzheimer’s disease .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-21-14-9-12(10-15(22-2)17(14)23-3)18(20)19-13-4-5-16-11(8-13)6-7-24-16/h4-10H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXDBWWLPCZOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

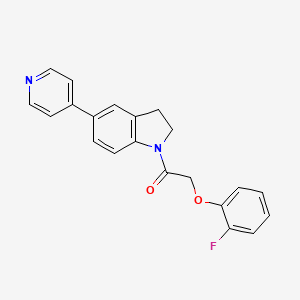

![(3,4-Difluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2473993.png)

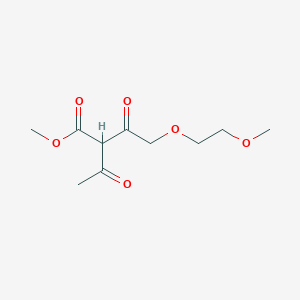

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)

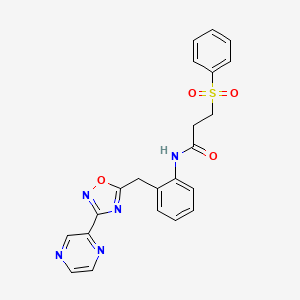

![2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B2474006.png)

![Benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2474007.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2474011.png)

![N-(2-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2474014.png)